3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE
Overview
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.
Introduction of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using triethoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Final Assembly: The final step involves the coupling of the isoquinoline core with the triethoxyphenyl group under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets tubulin polymerization, inhibiting the formation of microtubules, which are essential for cell division.
Pathways Involved: By inhibiting tubulin polymerization, the compound disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-quinolinone derivatives: These compounds share a similar core structure and are also studied for their anti-cancer properties.
Benzimidazole derivatives: These compounds have similar biological activities and are used in medicinal chemistry.
Uniqueness
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE is unique due to its specific triethoxyphenyl substitution, which imparts distinct electronic and steric properties, enhancing its interaction with biological targets and its potential as a lead compound in drug development.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3,4,5-triethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-25-19-13-18(14-20(26-5-2)21(19)27-6-3)22(24)23-12-11-16-9-7-8-10-17(16)15-23/h7-10,13-14H,4-6,11-12,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYIMMOMBXPCMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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